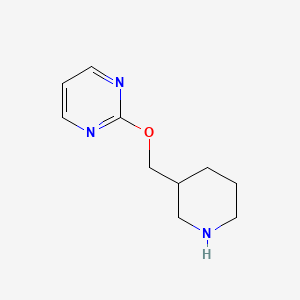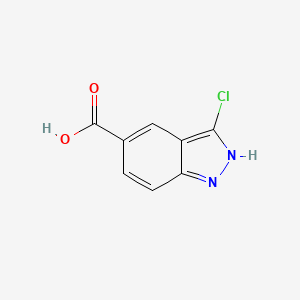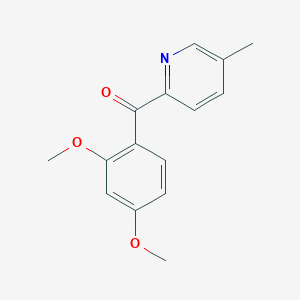
2-(2,4-Dimethoxybenzoyl)-5-methylpyridine
Descripción general
Descripción
The compound “2-(2,4-Dimethoxybenzoyl)-5-methylpyridine” is a pyridine derivative. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom. The pyridine ring occurs in many important compounds, including azines and the vitamins niacin and pyridoxine .
Chemical Reactions Analysis
Again, without specific studies or data on “this compound”, it’s difficult to provide an accurate chemical reactions analysis. Pyridine derivatives are known to participate in a wide range of chemical reactions, though, due to the reactivity of the nitrogen in the pyridine ring .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific structure. For example, 2,4-dimethoxybenzoyl chloride has a boiling point of 306.7±22.0 °C at 760 mmHg and a density of 1.2±0.1 g/cm3 .Aplicaciones Científicas De Investigación
Photosensitive Protecting Groups
Photosensitive protecting groups have shown promise in synthetic chemistry, with applications that include 2-nitrobenzyl, 3-nitrophenyl, 3,5-dimethoxybenzyl, and 3,5-dimethoxybenzoinyl groups. These groups are valuable in the development of light-sensitive materials and reactions, highlighting an area where a compound like 2-(2,4-Dimethoxybenzoyl)-5-methylpyridine could potentially be applied (Amit, Zehavi, & Patchornik, 1974).
Environmental Fate and Behavior of Parabens
Research on parabens, which share structural similarities with this compound due to their benzoyl component, has focused on their occurrence, fate, and behavior in aquatic environments. Studies indicate that despite treatments that eliminate them well from wastewater, parabens are ubiquitously present in surface water and sediments. This research underscores the environmental persistence and bioaccumulation potential of similar compounds (Haman, Dauchy, Rosin, & Munoz, 2015).
Toxicology of Antimicrobial Compounds
Investigations into the toxicology of antimicrobial compounds, such as triclosan, offer insight into the potential environmental and health impacts of chemicals with antimicrobial properties. These studies highlight concerns regarding the emergence of resistant bacterial strains and the toxicological effects on aquatic organisms, which could be relevant for the evaluation of new chemical entities with similar properties (Bedoux, Roig, Thomas, Dupont, & Bot, 2012).
Propiedades
IUPAC Name |
(2,4-dimethoxyphenyl)-(5-methylpyridin-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-10-4-7-13(16-9-10)15(17)12-6-5-11(18-2)8-14(12)19-3/h4-9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXBIMIXUNLICLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C(=O)C2=C(C=C(C=C2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Piperazin-1-yl-3-(2-thienylmethyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1453435.png)
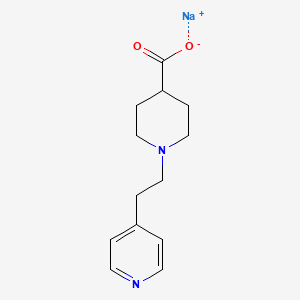


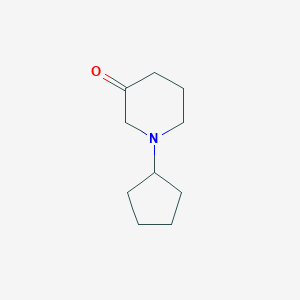
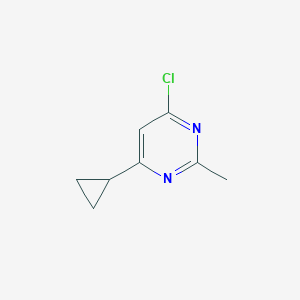


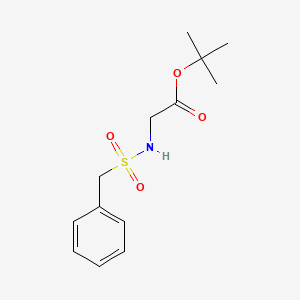
![2-Bromopyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1453449.png)
